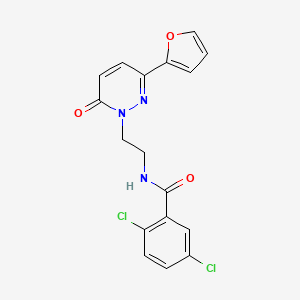

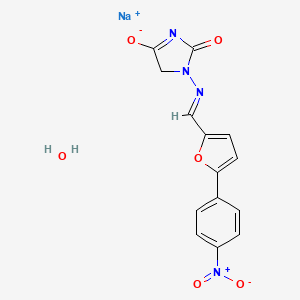

![molecular formula C8H8N4O3 B2490849 (1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid CAS No. 923138-37-8](/img/structure/B2490849.png)

(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis routes for pyrazolo[3,4-d]pyrimidin derivatives have been well-documented, demonstrating a range of strategies to introduce various functional groups that enrich the chemical diversity of this scaffold. Notable methods include the cyanoacetylation of 5-aminopyrazole, leading to the formation of 2-(1-aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives through reactions with cyanoacetic acid and acetic anhydride, followed by cyclization with POCl3 (Salaheldin, 2009). Another method involves the reaction of Schiff bases with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide in the presence of acetic acid, yielding 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones with aryl substituents at the 5-position (Maruthikumar & Rao, 2003).

Molecular Structure Analysis

The molecular structure and conformation of related compounds in both solution and crystal forms have been elucidated using techniques such as 1H NMR spectral and X-Ray data. These studies reveal the intricacies of the molecular geometry and electron distribution, which are critical for understanding the compound's reactivity and interaction with biological targets (Chui et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the pyrazolo[3,4-d]pyrimidin scaffold include cyclocondensation reactions, halogenation, and interactions with various electrophiles leading to a wide range of derivatives. These reactions often exploit the nucleophilic sites of the scaffold for the introduction of additional functional groups, extending the chemical and biological utility of the core structure (Martins et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A series of 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones with various aryl substituents, closely related to the requested compound, were synthesized, showcasing the compound's potential in the synthesis of complex organic structures (Maruthikumar & Rao, 2003).

- Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, a compound structurally similar, was used in synthesizing new compounds with potential enzymatic activity enhancement (Abd & Awas, 2008).

Biological and Pharmacological Applications

- Novel pyrazolopyrimidines derivatives, structurally related to the requested compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties, highlighting the compound's relevance in medicinal chemistry (Rahmouni et al., 2016).

- Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the requested compound, showed significant antioxidant activity, illustrating the compound's utility in developing antioxidant agents (El‐Mekabaty, 2015).

Synthesis of Heterocyclic Compounds

- The compound and its derivatives are key intermediates in the synthesis of various heterocycles, such as pyrazoles, pyridine, and tetrazole, demonstrating its versatility in organic synthesis (Rahmouni et al., 2014).

- It has been used in the synthesis of new fused pyrazolo-, isoxazolo-, pyrimido-, and pyridopyrimidines, showing its applicability in creating diverse organic frameworks (Thokchom et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .

Mode of Action

They achieve this by binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle and can lead to apoptosis, particularly in cancer cells where CDK2 is often overexpressed .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . CDK2 plays a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest . This can have downstream effects on cell proliferation and survival, particularly in cancer cells .

Pharmacokinetics

The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that can interact with biological membranes .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound could induce cell cycle arrest, leading to apoptosis . This could potentially make the compound useful in the treatment of cancers where CDK2 is overexpressed .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .

Propiedades

IUPAC Name |

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-11-7-5(2-10-11)8(15)12(4-9-7)3-6(13)14/h2,4H,3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLFBTFLTYLABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)